3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide
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Overview
Description
3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H11N3O5S and its molecular weight is 381.36. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Cell Adhesion Molecules
A study led by Boschelli et al. (1995) found that 3-alkoxybenzo[b]thiophene-2-carboxamides, including compounds structurally related to "3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide," significantly decreased the adherence of neutrophils to activated endothelial cells. This effect was achieved by inhibiting the upregulation of the adhesion molecules E-selectin, ICAM-1, and VCAM-1 on the surface of the endothelium, suggesting potential applications in anti-inflammatory therapies (Boschelli et al., 1995).
Synthesis and Characterization of Novel Compounds
Another area of research involves the synthesis and characterization of novel compounds with potential biological activities. Amr et al. (2010) synthesized a series of novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and evaluated their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds showed high activity compared to standard drugs, indicating their potential as therapeutic agents (Amr et al., 2010).
Antileishmanial Activity
Dias et al. (2015) synthesized and characterized four new nitroaromatic compounds, including derivatives related to "this compound," and evaluated their in vitro ability to inhibit the growth of Leishmania infantum. Their findings suggest that the presence of the electroactive nitro group is crucial for biological activity, highlighting the potential use of these compounds as anti-leishmanial drugs (Dias et al., 2015).
Anti-inflammatory Agents
Radwan et al. (2009) focused on the synthesis of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents. These compounds were found to possess potent anti-inflammatory activity, further emphasizing the potential medicinal applications of benzo[b]thiophene derivatives in managing inflammation (Radwan et al., 2009).
Mechanism of Action
Target of Action
The primary target of 3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide is STING (Stimulator of Interferon Genes) . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
Upon being activated by its agonists, STING triggers the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways . The compound increases the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING . The proposed binding mode of the compound and STING protein displayed that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .
Action Environment
The action of this compound is influenced by the cellular environment, particularly the presence of double-stranded DNA (dsDNA) from viruses, bacteria, or the host (mitochondrial, nuclear, junk, or tumor) in the cytoplasm . The presence of dsDNA promotes the production of cGAMP, which engages the adaptor protein STING .
Properties
IUPAC Name |
3-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O5S/c19-17(22)16-15(11-3-1-2-4-12(11)26-16)20-18(23)14-8-9-7-10(21(24)25)5-6-13(9)27-14/h1-8H,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXUEBUVFPMPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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